molecular formula C22H19N3O2 B11617233 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11617233
M. Wt: 357.4 g/mol
InChI Key: IJESRGAPOSTFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with a propan-2-yl group and a pyridin-4-yl-1,3-benzoxazol-5-yl moiety

Preparation Methods

The synthesis of 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzoxazole ring, followed by the introduction of the pyridine and benzamide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or benzoxazole rings are replaced with other groups.

Scientific Research Applications

4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:

    4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound has a similar benzamide core but differs in the substituents on the benzoxazole ring.

    (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone:

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-propan-2-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C22H19N3O2/c1-14(2)15-3-5-16(6-4-15)21(26)24-18-7-8-20-19(13-18)25-22(27-20)17-9-11-23-12-10-17/h3-14H,1-2H3,(H,24,26)

InChI Key

IJESRGAPOSTFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.